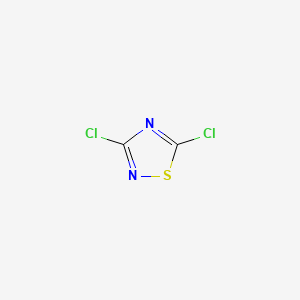

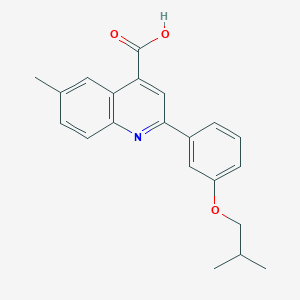

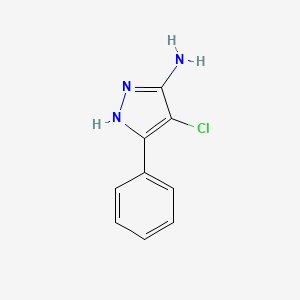

![molecular formula C17H17N3O B1299906 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-05-9](/img/structure/B1299906.png)

6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a quinolinone derivative that has been studied for its potential applications in a variety of scientific research fields. It is a hydrophobic compound that has been used in studies of cell biology, biochemistry, and molecular biology. It has been used to investigate the mechanisms of action of various biological systems and to study the effects of different compounds on physiological processes. In addition, it has been used as a tool to study the biochemical and physiological effects of various drugs and other compounds.

Aplicaciones Científicas De Investigación

1. Green Chemistry and Synthesis Approaches

A study by Poomathi et al. (2015) explored the regioselective synthesis of novel pyrimidine-diones and pyrazol-amines, highlighting the reaction mechanism depending on the nature of the group attached to the isatin ring. This research contributes to green chemistry and efficient synthesis methods.

2. Development of Fluorescent Sensors

Research by Mac et al. (2010) focused on developing a novel fluorescent dye based on pyrazoloquinoline, which acts as a sensor for detecting small inorganic cations. This has implications for applications in fluorescence detection and sensor technology.

3. Investigating Rhenium Tricarbonyl Core Complexes

In the studies by Wei et al. (2006) and Wei et al. (2005), the focus was on synthesizing tridentate ligands derived from benzimidazole, quinoline, and tryptophan for fluorescence applications. These complexes could be significant in developing new fluorescence-based techniques and materials.

4. Antitumor Agent Development

Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones and evaluated their anti-proliferative activity, highlighting their potential as antitumor agents. This opens avenues for further research in cancer therapy.

5. Targeted Delivery of Nitric Oxide

Yang et al. (2017) synthesized compounds with the potential for targeted delivery of nitric oxide to biological sites such as tumors. This research is significant in the context of targeted drug delivery and therapy.

6. Antimicrobial and Mosquito Larvicidal Activities

Rajanarendar et al. (2010) explored the synthesis of compounds with antimicrobial and mosquito larvicidal activities, contributing to the development of new antimicrobial agents and mosquito control measures.

7. Exploration in Medicinal Chemistry

Patel et al. (2012) synthesized thiazolidinone derivatives, evaluating their antimicrobial activity. This kind of research is vital for discovering new drugs in medicinal chemistry.

8. Investigating TGF-beta Receptor Inhibition

Bonafoux et al. (2009) identified 2-aminoimidazoles as inhibitors of TGF-betaR1, providing insights into receptor inhibition mechanisms. This is significant in the study of cellular signaling and drug development.

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer.

Mode of Action

Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could result in changes in the normal functioning of the target, leading to the therapeutic effects of the compound.

Pharmacokinetics

Similar compounds have been found to have pharmacokinetic properties that influence their bioavailability .

Safety and Hazards

Direcciones Futuras

The future directions in the research of similar compounds involve finding new methods for the synthesis of organic compounds. New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Análisis Bioquímico

Biochemical Properties

6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aldosterone synthase (CYP11B2), which is involved in the biosynthesis of aldosterone . The inhibition of this enzyme can lead to a decrease in aldosterone levels, which may have therapeutic implications for conditions like hypertension. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . For instance, its interaction with aldosterone synthase (CYP11B2) involves binding to the enzyme’s active site, preventing the conversion of precursors into aldosterone . This inhibition can lead to downstream effects on blood pressure regulation and electrolyte balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term efficacy in experimental studies. Degradation of the compound can lead to a decrease in its activity and effectiveness . Long-term studies have shown that the compound can maintain its activity over extended periods, but its stability may be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to adverse effects on organ function and overall health. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic reactions can influence the compound’s activity, bioavailability, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

6-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGIIQWTSNCZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

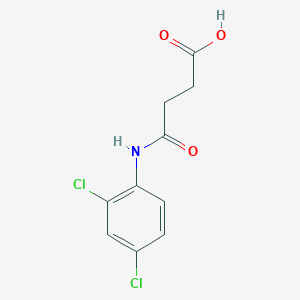

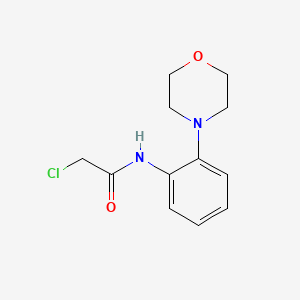

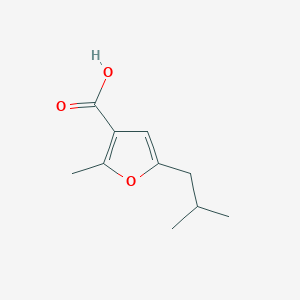

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

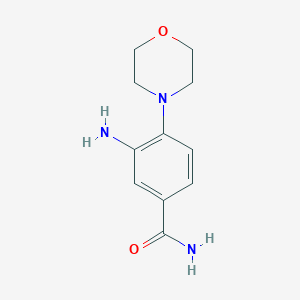

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)